molecular formula C8H5F3O2 B040952 2,4,5-Trifluoro-3-methylbenzoic acid CAS No. 112822-85-2

2,4,5-Trifluoro-3-methylbenzoic acid

Cat. No. B040952
M. Wt: 190.12 g/mol
InChI Key: CISXRFRLKWCFJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4,5-Trifluoro-3-methylbenzoic acid can be efficiently conducted through continuous flow processes. Deng et al. (2015) described a facile microflow process for synthesizing 2,4,5-trifluorobenzoic acid, a closely related compound, via Grignard exchange reactions followed by carboxylation with gaseous CO2, achieving high yields and purity (Deng et al., 2015). This method highlights the efficiency of using microreactors for the synthesis of complex fluorinated benzoic acids.

Molecular Structure Analysis

The molecular structure of fluorinated benzoic acids has been extensively studied through various techniques. For compounds closely related to 2,4,5-Trifluoro-3-methylbenzoic acid, techniques such as FTIR, NMR, and X-ray diffraction have been utilized to establish structural characteristics. The solvent-dependent formation of coordination polymers and the impact on molecular structure have also been highlighted in research, demonstrating the influence of solvent choice on the assembly of complex structures (Pedireddi & Varughese, 2004).

Chemical Reactions and Properties

The chemical reactivity and properties of 2,4,5-Trifluoro-3-methylbenzoic acid and related compounds involve various reactions, including halogenation, carboxylation, and interactions with Lewis acids and bases. These reactions are crucial for the modification and functionalization of the benzoic acid core, enabling the synthesis of derivatives with potential pharmaceutical applications. The use of trifluoroacetic acid for catalysis in specific organic transformations demonstrates the versatility of fluorinated benzoic acids in synthetic chemistry (Harwood, 1982).

Scientific Research Applications

  • Pharmaceutical and Material Science Applications : A study by Deng et al. (2015) presents a continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid using microreactors. This process enables high yield and purity, which is crucial for applications in pharmaceutical and material science (Deng et al., 2015).

  • Organic Electronics : Research by Ma et al. (2006) synthesized and characterized organotin(IV) complexes with 2,4,5-trifluoro-3-methoxybenzoic acid. These complexes reveal unique structures and potential applications in organic electronics (Ma et al., 2006).

  • Enhancement in Chemical Reactions : A study by Deacon and O'donoghue (1980) demonstrated that trifluoromethanesulphonic acid could enhance mercuration in trifluoroacetic acid, resulting in more efficient formation of 2, 3, 4, 5-tetramercurated anisole in shorter reaction times (Deacon & O'donoghue, 1980).

  • Thermodynamics and Solubility Studies : Research by Strong et al. (1987) indicated a significant difference in entropies of ionization between fluorobenzoic acids and methylbenzoic acids, with ortho substitution decreasing entropy and meta or para substitution increasing it. This is important for understanding the behavior of these compounds in various environments (Strong et al., 1987).

  • Environmental Studies : A study by Higashi et al. (2005) found that the solubilities of 2- and 3-trifluoromethylbenzoic acids in supercritical carbon dioxide are enhanced by fluorination, which is relevant for environmental applications such as green chemistry and waste management (Higashi et al., 2005).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,4,5-trifluoro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c1-3-6(10)4(8(12)13)2-5(9)7(3)11/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISXRFRLKWCFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473086
Record name 2,4,5-Trifluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trifluoro-3-methylbenzoic acid

CAS RN

112822-85-2
Record name 2,4,5-Trifluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 27 g of 2-(2,5,6-trifluoro-3,4-dicarboxyphenyl)acetic acid was added 28 ml of N-methylpyrrolidone and 10 ml of triethylamine and the mixture was stirred at 140° C. for 2 days. The reaction solution was poured into 6N hydrochloric acid with cooling, and separated by adding diethylether and aqueous solution of sodium hydroxide. The aqueous layer was acidified and extracted with diethylether.
Name
2-(2,5,6-trifluoro-3,4-dicarboxyphenyl)acetic acid
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2,4,5-trifluoro-3-methylbenzamide (0.38 g) in 18N sulfuric acid (3 ml) was stirred on an oil bath (100° to 110° C.) for 2 hours. After cooling, to the reacting mixture was added ice-water (10 ml), the resulting precipitate was collected by filtration and recrystallized from hexane to give the title compound (0.30 g) as colorless needles, mp 103°-105° C.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The thus obtained 4-carboxymethyl-3,5,6-trifluorophthalic acid is heated in dimethyl sulfoxide in the presence of a base to give 3-methyl-2,4,5-trifluorobenzoic acid.
Name
4-carboxymethyl-3,5,6-trifluorophthalic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To 304.35 g of 4-carboxymethyl-3,5,6-trifluorophthalic acid dissolved in 1.5 liters of dimethyl sulfoxide was added 0.5 liter of triethylamine, followed by 64 hours of stirring at 140° C. After cooling to room temperature, dimethyl sulfoxide was evaporated. The resulting residue was mixed with 1 liter of 1N hydrochloric acid and extracted with ether (1 liter×3). The organic layer was washed with 1 liter of water and 1 liter of saturated brine, and then dried over sodium sulfate. By evaporating the solvent, 177.94 g (0.64 mol, 60%) of the title compound was obtained as a partially purified product.
Name
4-carboxymethyl-3,5,6-trifluorophthalic acid
Quantity
304.35 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0.5 L
Type
reactant
Reaction Step Two
Yield
60%

Synthesis routes and methods V

Procedure details

A mixture of 4.6 g of compound 42, 6.8 g of tributyltin hydride, 300 mg of α,α'-azobisisobutyronitrile and 70 ml of benzene was refluxed for 4 hours. The reaction mixture was then concentrated under reduced pressure and the residue was subjected to silica gel (50 g) column chromatography eluting with benzene. The procedure gave 2.45 g of title compound 45as a light yellow coil.
Name
compound 42
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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